2-(4-Methoxybenzyl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C11H12N2O/c1-14-10-4-2-9(3-5-10)8-11-12-6-7-13-11/h2-7H,8H2,1H3,(H,12,13) |
InChI Key |
DHLRWIMLMIMZEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Methoxybenzyl 1h Imidazole and Its Derivatives
Established Synthetic Routes to Substituted 1H-Imidazoles
The synthesis of the imidazole (B134444) core is a well-explored area of organic chemistry, with numerous methods developed to achieve a wide range of substitution patterns. nih.govrsc.org These strategies can be broadly categorized into multi-component reactions, condensation and cyclization pathways, and transition metal-catalyzed functionalizations.
Multi-Component Reaction Approaches for Imidazole Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like imidazoles by combining three or more reactants in a single step. nih.govacs.orgtandfonline.com A classic example is the Debus-Radziszewski synthesis, which utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form trisubstituted imidazoles. wikipedia.org This method remains relevant for producing C-substituted imidazoles. wikipedia.org
Modern variations of MCRs employ a diverse array of starting materials and catalysts. For instance, the condensation of benzil, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) can be catalyzed by sulphated yttria or a MnO2/FeSO4 mixture to yield 1,2,4,5-tetrasubstituted imidazoles. tandfonline.comresearchgate.net The Groebke-Blackburn-Bienaymé reaction provides another powerful MCR pathway, combining an aldehyde, an isocyanide, and an amidine in a one-pot synthesis of substituted imidazoles. ijpsjournal.com The Van Leusen three-component reaction, which uses tosylmethyl isocyanide (TosMIC), an aldehyde, and a primary amine, is also a versatile method for imidazole synthesis. ijpsjournal.commdpi.com
A notable MCR approach involves a one-pot cascade reaction of 3-cyanochromones and α-isocyanoacetates, catalyzed by silver carbonate, to produce 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives. acs.orgacs.org This reaction proceeds through a series of steps including 1,2-addition, Michael reaction, ring-closing, tautomerization, ring-opening, and a [3+2] cyclization. acs.orgacs.org
| Multi-Component Reaction | Reactants | Catalyst/Conditions | Product | Reference(s) |
| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia | Varies | Trisubstituted imidazoles | wikipedia.org |
| Modified Debus-Radziszewski | Benzil, aromatic aldehyde, ammonium acetate | Sulphated yttria or MnO2/FeSO4 | 1,2,4,5-Tetrasubstituted imidazoles | tandfonline.comresearchgate.net |
| Groebke-Blackburn-Bienaymé | Aldehyde, isocyanide, amidine | One-pot | Substituted imidazoles | ijpsjournal.com |
| Van Leusen Three-Component | Tosylmethyl isocyanide (TosMIC), aldehyde, primary amine | Base (e.g., K2CO3) | Substituted imidazoles | ijpsjournal.commdpi.com |
| Cascade Reaction | 3-Cyanochromones, α-isocyanoacetates | Ag2CO3 | 2-(1H-imidazol-1-yl)-4H-chromen-4-ones | acs.orgacs.org |
Condensation Reactions and Cyclization Pathways
Condensation and subsequent cyclization reactions are fundamental to the formation of the imidazole ring. A common strategy involves the condensation of a 1,2-dicarbonyl compound, such as benzil, with an aldehyde and a nitrogen source like ammonium acetate. nih.gov This approach is widely used for the synthesis of 2,4,5-trisubstituted imidazoles. nih.gov
Another pathway involves the cyclization of α-haloketones with amidines. nih.gov Additionally, the condensation of α-hydroxyketones with aldehydes and ammonia or primary amines provides a route to substituted imidazoles. ijpsjournal.com The reaction of vinyl azides with amidines can also lead to the formation of 2,4-disubstituted-1H-imidazoles through a [3+2] cyclization. acs.org
The Van Leusen imidazole synthesis is a prime example of a cyclization pathway, where an in-situ generated imine reacts with TosMIC. mdpi.com The mechanism involves the deprotonation of TosMIC to form a carbanion, which then attacks the imine, leading to an intermediate that cyclizes to form the imidazole ring. mdpi.com
Transition Metal-Catalyzed Synthetic Strategies for Imidazole Functionalization (e.g., Palladium, Copper)
Transition metal catalysis has emerged as a powerful tool for both the synthesis and functionalization of the imidazole core. nih.govacs.org Copper and palladium catalysts are particularly prominent in this area. acs.orgrsc.orgorganic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysts are widely employed in various imidazole syntheses. nih.govrsc.orgrsc.org They can catalyze the [3+2] cycloaddition of two different isocyanides to produce 1,4-disubstituted imidazoles. acs.org Copper-catalyzed reactions of α,β-unsaturated ketoximes, paraformaldehyde, and amines can yield imidazoles. organic-chemistry.org Furthermore, copper-mediated oxidative C-H functionalization offers a direct method for decorating the imidazole ring. nih.gov The N-arylation of imidazole with aryl iodides can be achieved using a copper(I) iodide (CuI) catalyst. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in C-H activation and cross-coupling reactions for imidazole functionalization. acs.orgacs.org Palladium-catalyzed C-H alkenylation of imidazoles has been developed with high regioselectivity. nih.gov A palladium-catalyzed decarboxylative addition and cyclization sequence of aromatic carboxylic acids and aliphatic nitriles provides a novel route to multiply substituted imidazoles and oxazoles. acs.orgacs.org Additionally, palladium-catalyzed multicomponent reactions have been designed for the synthesis of highly substituted imidazoles from imines and acid chlorides. nih.govgoogle.com
| Catalyst | Reaction Type | Reactants | Product | Reference(s) |
| Copper (Cu) | [3+2] Cycloaddition | Two different isocyanides | 1,4-Disubstituted imidazoles | acs.org |
| Copper (Cu) | Oxidative C-H Functionalization | Benzylamine, β-enamino esters | Highly substituted imidazoles | nih.gov |
| Copper (Cu) | N-Arylation | Imidazole, aryl iodide | N-arylimidazoles | nih.gov |
| Palladium (Pd) | C-H Alkenylation | Imidazoles, alkenes | C5-alkenylated imidazoles | nih.gov |
| Palladium (Pd) | Decarboxylative Cyclization | Aromatic carboxylic acids, aliphatic nitriles | Substituted imidazoles | acs.orgacs.org |
| Palladium (Pd) | Multicomponent Reaction | Imines, acid chlorides | Highly substituted imidazoles | nih.govgoogle.com |
Strategies for the Introduction of the 4-Methoxybenzyl Moiety at Specific Positions of the Imidazole Core
The synthesis of 2-(4-methoxybenzyl)-1H-imidazole requires specific strategies to ensure the correct placement of the 4-methoxybenzyl group at the C2 position of the imidazole ring.
Regioselective Functionalization Techniques for Carbon-2 Substitution
Achieving regioselective substitution at the C2 position of the imidazole ring is a significant synthetic challenge due to the comparable reactivity of the C2 and C5 positions. nih.gov The C2 proton is the most acidic, making this position susceptible to deprotonation and subsequent reaction with electrophiles. nih.gov
Several strategies have been developed to favor C2 functionalization. The use of a directing group, such as the SEM [2-(trimethylsilyl)ethoxymethyl] group, on the imidazole nitrogen can influence the regioselectivity of palladium-catalyzed arylations. nih.gov By carefully selecting the reaction conditions, including the base and solvent, the arylation can be directed to the C2 position. nih.gov Once the C5 position is substituted, subsequent arylations can be directed to the C2 position with high efficiency. nih.gov
Precursor Design and Synthesis for Benzyl (B1604629) Incorporation
A more direct approach to installing the 4-methoxybenzyl group at the C2 position involves the use of a precursor that already contains this moiety. One common method is the condensation of an appropriate aldehyde, in this case, 4-methoxybenzaldehyde, with a 1,2-diamine and an oxidizing agent. This is a variation of the Debus-Radziszewski synthesis. wikipedia.org
For example, the synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole can be achieved by reacting N,N'-bis-(4-methoxybenzylidene)-benzene-1,2-diamine. researchgate.net Another approach involves the reaction of o-phenylenediamines with 4-methoxybenzaldehyde. connectjournals.com
A specific synthesis of 1-[2-[(4-methoxyphenyl)methoxy]-3-(pentoxy)propyl]-1H-imidazole involves the reaction of 1-[2-hydroxy-3-(pentoxy)propyl]-1H-imidazole with 4-methoxybenzyl chloride in the presence of a base. prepchem.com While this example illustrates the introduction of a 4-methoxybenzyl group, it is not at the C2 position. However, similar principles of precursor design can be applied. For the synthesis of this compound, a key precursor would be 4-methoxyphenylacetaldehyde or a derivative thereof, which can then be reacted with a suitable source of the imidazole backbone.
Green Chemistry Approaches and Sustainable Synthesis Protocols for Imidazole Synthesis
The development of environmentally benign and sustainable methods for synthesizing imidazole derivatives has become a significant area of research. researchgate.net These "green" approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and often lead to higher yields and easier product purification. researchgate.netasianpubs.org
Key green chemistry strategies for imidazole synthesis include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often resulting in shorter reaction times, higher yields, and improved product selectivity. researchgate.net It has been successfully employed in the synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes. researchgate.net
Ultrasonic Irradiation (Sonochemistry): The use of ultrasound waves can enhance reaction rates and yields. nih.gov Sonochemistry is considered a green technique as it can reduce the need for harsh reaction conditions and toxic solvents. nih.gov For instance, the synthesis of tetrasubstituted imidazoles has been achieved with high yields in short reaction times using ultrasonic irradiation in conjunction with a recyclable acidic catalyst. nih.gov
Solvent-Free Reactions: Conducting reactions without a solvent minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally damaging. asianpubs.org Solvent-free conditions have been successfully applied to the one-pot synthesis of various imidazole derivatives, offering advantages such as high efficiency, easy separation, and mild reaction conditions. asianpubs.orgnih.gov
Use of Green Catalysts: Researchers are exploring the use of biodegradable and non-toxic catalysts. A notable example is the use of lemon juice, a natural and inexpensive biocatalyst, for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net Zeolites, such as ZSM-11, have also been employed as efficient and reusable catalysts in solvent-free syntheses of 1,2,4,5-tetrasubstituted imidazoles. nih.gov
Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and can serve as environmentally benign reaction media. They have been utilized as catalysts in the synthesis of trisubstituted imidazoles, offering advantages like cost-effectiveness and catalyst recyclability. tandfonline.com
These green methodologies provide sustainable alternatives to traditional synthetic routes, which often involve toxic reagents, harsh conditions, and lengthy reaction times. researchgate.netasianpubs.org
Derivatization Strategies for this compound Analogues
The core structure of this compound can be chemically modified to produce a wide range of analogues. These derivatization strategies are crucial for exploring the structure-activity relationships of these compounds for various applications.
A common precursor for the synthesis of this compound and its derivatives is 4-methoxybenzil (B1615383). ijsrp.orgijsrp.org One synthetic route involves the condensation of 4-methoxybenzil with substituted aromatic aldehydes and ammonium acetate in glacial acetic acid. ijsrp.orgijsrp.org
Another key intermediate is 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol, which can be synthesized by the cyclization of benzil, vanillin (B372448), and ammonium acetate. tandfonline.com This intermediate can then undergo further reactions to yield a variety of derivatives. For example, treatment with chloroacetyl chloride produces 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl chloroacetate, which can then be reacted with substituted anilines to form N-substituted aminoacetate derivatives. tandfonline.com
The synthesis of 2,4-disubstituted imidazoles, such as 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole, can be achieved through the condensation of amidines with α-halo ketones. orgsyn.orgresearchgate.net A robust and scalable version of this method utilizes aqueous tetrahydrofuran (B95107) (THF) with potassium bicarbonate, avoiding the use of more toxic solvents like chloroform. orgsyn.org
Further derivatization can be achieved at different positions of the imidazole ring. For instance, N-arylated imidazoles, such as 1-(4-methoxyphenyl)-1H-imidazole, can be synthesized by reacting imidazole with 4-iodoanisole (B42571) in the presence of a copper(II) catalyst. nih.gov
Researchers have also synthesized benzimidazole-1,2,4-triazole derivatives starting from methyl 4-formylbenzoate. nih.govresearchgate.net In these complex syntheses, a substituted phenyl ring is introduced at the fourth position of the triazole ring, and various substituents on this phenyl ring have been shown to influence the biological activity of the final compounds. nih.gov
Thiourea derivatives have also been prepared, such as 1-(2-mercapto-5-(4-methoxyphenyl)-1H-imidazol-1-yl)-3-phenylthiourea, by reacting para-substituted phenacyl bromide with potassium thiocyanate, followed by reaction with phenyl thiosemicarbazide. derpharmachemica.com
The following table summarizes some of the synthesized derivatives and their starting materials:
| Derivative Name | Starting Materials | Reference |
| 2-(Substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles | 4-methoxybenzil, Substituted aromatic aldehydes, Ammonium acetate | ijsrp.orgijsrp.org |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetates | 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol, Chloroacetyl chloride, Substituted anilines | tandfonline.com |
| 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole | Benzamidine, 2-Bromo-1-(4-methoxyphenyl)ethanone | orgsyn.orgresearchgate.net |
| 1-(4-Methoxyphenyl)-1H-imidazole | Imidazole, 4-Iodoanisole | nih.gov |
| 2-(4-(5-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1H-benz[d]imidazole-5(6)-carbonitrile | Methyl 4-formylbenzoate, 5-Cyano-1,2-phenylenediamine, Phenyl isothiocyanate, 2-Chloro-1-(4-methoxyphenyl)ethan-1-one | nih.govresearchgate.net |
| 1-(2-Mercapto-5-(4-methoxyphenyl)-1H-imidazol-1-yl)-3-phenylthiourea | p-Anisaldehyde, Phenacyl bromide, Potassium thiocyanate, Phenyl thiosemicarbazide | derpharmachemica.com |
Advanced Spectroscopic and Structural Characterization of 2 4 Methoxybenzyl 1h Imidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule can be obtained. For 2-(4-methoxybenzyl)-1H-imidazole, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. In a typical analysis using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, the spectrum reveals distinct signals for the aromatic protons of the benzimidazole (B57391) and the 4-methoxyphenyl (B3050149) moieties, the methylene (B1212753) bridge, the methoxy (B1213986) group, and the imidazole (B134444) N-H proton. rsc.org
The protons on the 4-methoxyphenyl group exhibit a characteristic AA'BB' system, with two doublets corresponding to the ortho and meta protons relative to the methoxy group. The methylene protons appear as a singlet, indicating free rotation around the connecting single bonds. The protons of the benzimidazole ring system show a more complex pattern due to their asymmetric environment. The imidazole N-H proton is often observed as a broad singlet, and its chemical shift can be concentration-dependent.
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Imidazole N-H | ~12.76 | s (broad) | - |
| Aromatic (Benzimidazole) | ~7.56 | m | - |
| Aromatic (Benzimidazole) | ~7.18 | m | - |
| Aromatic (4-methoxyphenyl, ortho to OCH₃) | ~8.13 | d | ~3.0 |
| Aromatic (4-methoxyphenyl, meta to OCH₃) | ~7.13 | d | ~2.4 |
| Methylene (-CH₂-) | ~3.85 | s | - |
| Methoxy (-OCH₃) | ~3.85 | s | - |
Note: The chemical shifts and coupling constants are approximate values and can vary slightly depending on the experimental conditions. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The spectrum typically shows signals for the quaternary carbons of the imidazole and benzene (B151609) rings, as well as the protonated carbons. The carbon of the methylene bridge appears in the aliphatic region, while the methoxy carbon resonates at a characteristic downfield shift. The aromatic region displays a number of signals corresponding to the carbons of the benzimidazole and 4-methoxyphenyl rings.
Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 (Imidazole) | ~151.82 |
| Aromatic (Benzimidazole) | ~122.21 |
| Aromatic (Benzimidazole) | ~123.18 |
| Aromatic (4-methoxyphenyl, C-O) | ~161.07 |
| Aromatic (4-methoxyphenyl) | ~128.48 |
| Aromatic (4-methoxyphenyl) | ~114.83 |
| Methoxy (-OCH₃) | ~55.79 |
Note: The chemical shifts are approximate values and can vary slightly depending on the experimental conditions. rsc.org
Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the coupled aromatic protons on the benzimidazole and 4-methoxyphenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the signals of protonated carbons. For instance, the methylene proton signal would show a cross-peak with the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, the methylene protons would show correlations to the C2 carbon of the imidazole ring and to the ipso-carbon of the 4-methoxyphenyl ring, confirming the benzyl (B1604629) linkage.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups present in the molecule. rsc.org
The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methoxy groups appears in the 3000-2850 cm⁻¹ region. The C=N stretching of the imidazole ring gives a strong absorption band around 1613 cm⁻¹. The C-O stretching of the methoxy group is typically found in the 1250-1000 cm⁻¹ region. rsc.org
Table 3: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Imidazole) | ~3439 | Broad |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| Aliphatic C-H Stretch | ~2965 | Medium |
| C=N Stretch (Imidazole) | ~1613 | Strong |
| C-O Stretch (Methoxy) | ~1244 | Strong |
Note: The wavenumbers are approximate values and can vary based on the sample preparation and instrument. rsc.org
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While no specific Raman data for this compound was found in the searched results, it is expected that the symmetric vibrations of the aromatic rings and the C-S bonds, if present, would give rise to strong Raman signals. The non-polar bonds are generally more Raman active.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is crucial for confirming the molecular weight of a compound and for elucidating its structure by analyzing the fragmentation patterns that arise from the ionization process.
While specific fragmentation data for this compound is not extensively detailed in publicly available literature, the expected molecular ion peak and general fragmentation behavior can be inferred from its structure and data on analogous compounds. The molecular formula for this compound is C11H12N2O, which corresponds to a molecular weight of approximately 188.23 g/mol . Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at an m/z of 188.
The fragmentation of this compound would likely proceed through several key pathways, driven by the stability of the resulting fragments. A primary fragmentation event would be the cleavage of the benzylic bond between the methylene group (-CH2-) and the imidazole ring. This would lead to the formation of a stable tropylium-like ion or a benzyl cation.
A significant fragment would be the 4-methoxybenzyl cation (m/z 121), which is resonance-stabilized. The subsequent loss of a methyl radical (•CH3) from the methoxy group could yield a fragment at m/z 106, or the loss of carbon monoxide (CO) could result in a fragment at m/z 93.
Another prominent fragmentation pathway would involve the imidazole moiety. The imidazole ring itself is relatively stable, and fragments containing this ring system would be expected. For instance, cleavage of the C-C bond of the benzyl group could lead to a [M-C7H7O]+ fragment corresponding to the imidazole ring with an attached methylene group.
A representative table of expected major fragments is presented below:
| Fragment Ion | m/z (Expected) | Possible Structure/Loss |
| [C11H12N2O]+• | 188 | Molecular Ion (M+) |
| [C8H9O]+ | 121 | 4-Methoxybenzyl cation |
| [C7H6O]+• | 106 | Loss of •CH3 from 4-methoxybenzyl cation |
| [C7H7]+ | 93 | Loss of CO from 4-methoxybenzyl cation |
| [C4H5N2]+ | 81 | Imidazole-containing fragment |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
As of the latest available data, a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystallographic analysis of closely related imidazole derivatives allows for a well-informed prediction of its solid-state characteristics.
For instance, the crystal structure of 1-(4-methoxyphenyl)-1H-imidazole reveals key structural features that are likely to be shared with this compound. In this related compound, the imidazole and the methoxyphenyl rings are not coplanar, exhibiting a significant dihedral angle between their mean planes. This twisting is a common feature in such linked aromatic systems, arising from steric hindrance between the ortho-hydrogens of the rings.
Intermolecular interactions are expected to play a crucial role in the crystal packing of this compound. The presence of the imidazole ring, with its N-H donor and sp2-hybridized nitrogen acceptor, strongly suggests the formation of intermolecular hydrogen bonds. These N-H···N hydrogen bonds are a hallmark of imidazole-containing crystal structures and typically lead to the formation of one-dimensional chains or more complex networks.
Furthermore, weaker C-H···O and C-H···π interactions involving the methoxy group and the aromatic rings are also likely to contribute to the stability of the crystal lattice. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, while the electron-rich π-systems of the imidazole and benzene rings can interact with C-H bonds.
A table summarizing the expected crystallographic parameters and interactions is provided below:
| Parameter | Expected Feature | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |
| Space Group | Centrosymmetric (e.g., P21/c) | Common for achiral molecules |
| Conformation | Non-planar | Steric hindrance between rings |
| Key Intermolecular Interaction | N-H···N hydrogen bonding | Presence of imidazole N-H and N |
| Other Interactions | C-H···O, C-H···π | Presence of methoxy and aromatic rings |
This table is predictive and based on the analysis of structurally related compounds due to the absence of published crystallographic data for this compound.
Computational Chemistry and Theoretical Investigations of 2 4 Methoxybenzyl 1h Imidazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are a cornerstone in the theoretical analysis of 2-(4-methoxybenzyl)-1H-imidazole, offering a detailed picture of its electronic properties.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a widely used method to investigate the ground state properties of molecules. For derivatives of this compound, DFT methods like B3LYP and B3PW91 have been employed to optimize the molecular geometry and calculate various electronic and spectroscopic properties. epstem.netresearchgate.net These calculations are instrumental in determining parameters such as bond lengths, bond angles, dipole moments, and total energy. epstem.net For instance, studies on similar imidazole (B134444) derivatives have used DFT to analyze vibrational spectra and have shown good agreement between theoretical and experimental data. researchgate.net The choice of functional and basis set, such as 6-311G**, is crucial for obtaining accurate results. researchgate.net
Ab Initio Methods for High-Level Electronic Description
Ab initio methods, such as Hartree-Fock (HF), provide a high-level description of the electronic structure from first principles, without empirical parameters. researchgate.netresearchgate.net These methods have been used to study the optimized geometry and electronic properties of imidazole derivatives. researchgate.net While computationally more demanding than DFT, ab initio calculations can offer benchmark results for comparison. For example, a study on a related benzimidazole (B57391) derivative utilized both HF and various DFT methods to investigate its vibrational frequencies and geometric parameters. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. nih.govaimspress.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides information about the molecule's polarizability and charge transfer characteristics. nih.govnih.gov
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. nih.govaimspress.com For various imidazole derivatives, HOMO-LUMO analysis has been performed to predict charge transfer within the molecule. researchgate.netresearchgate.net The distribution of these orbitals reveals the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. nih.gov
Below is a table showcasing typical HOMO-LUMO energy values and energy gaps for related imidazole compounds, calculated using DFT methods.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | B3LYP/6-31G+(d,p) |
| Temozolomide (Neutral, Gas Phase) | - | - | 4.40 | B3LYP/6-311G(d) |
| Temozolomide (Neutral, DMSO) | - | - | 4.30 | B3LYP/6-311G(d) |
This table is illustrative and based on data from similar compounds to demonstrate the type of information generated. aimspress.comnih.gov
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govchemrxiv.org The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. nih.gov Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov Green areas show neutral potential. nih.gov MEP analysis has been successfully applied to various imidazole derivatives to identify their reactive centers. epstem.netresearchgate.netresearchgate.net This information is critical for understanding intermolecular interactions and biological activity. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. researchgate.netacadpubl.eu By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilization energy associated with these interactions. acadpubl.eu
Conformational Analysis and Potential Energy Surface Mapping
In related structures, this dihedral angle has been observed to vary. For example, in 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, the dihedral angle between the benzene (B151609) and imidazole rings is 14.86°. nih.gov In 1-(4-methoxyphenyl)-1H-imidazole, the angle between the imidazole and arene rings is 43.67°. nih.gov Computational methods can be used to map the potential energy surface by systematically changing key dihedral angles to identify the most stable conformers. This involves calculating the energy of the molecule at different rotational states to locate the global and local energy minima.
Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational quantum chemistry serves as a powerful tool for the prediction of spectroscopic parameters, offering a direct comparison with experimental data to validate both the theoretical models and the experimental findings. For this compound, density functional theory (DFT) is a commonly employed method for these predictions. Such theoretical investigations would typically involve the calculation of vibrational and nuclear magnetic resonance (NMR) spectra.
Theoretical vibrational frequency calculations are instrumental in assigning the various vibrational modes observed in experimental infrared (IR) and Raman spectra. For a molecule like this compound, these calculations can help to precisely identify the stretching and bending frequencies associated with its key functional groups, such as the N-H and C-N bonds of the imidazole ring, the C-O-C ether linkage, and the various C-H bonds of the aromatic and methylene (B1212753) groups. The agreement between the calculated and experimental wavenumbers is a critical measure of the accuracy of the computational method and the chosen basis set. For instance, a study on the related compound 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide utilized DFT calculations to assign its IR and Raman bands researchgate.net.
Similarly, Gauge-Including Atomic Orbital (GIAO) calculations are frequently used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental NMR data, provide valuable insights into the electronic environment of the atoms within the molecule. For this compound, this would allow for the unambiguous assignment of each proton and carbon signal, which can be complex due to the presence of two aromatic rings.
A comparative data table illustrating the type of information generated from such a study is presented below.
Table 1: Comparison of Theoretical and Experimental Spectroscopic Data
| Spectroscopic Parameter | Theoretical Value (Predicted) | Experimental Value (Measured) |
|---|---|---|
| IR Vibrational Frequencies (cm⁻¹) | ||
| N-H Stretch | Calculated value | Observed peak |
| C=N Stretch | Calculated value | Observed peak |
| C-O-C Asymmetric Stretch | Calculated value | Observed peak |
| ¹H NMR Chemical Shifts (ppm) | ||
| Imidazole N-H | Calculated shift | Observed signal |
| Methoxy (B1213986) -OCH₃ | Calculated shift | Observed signal |
| Benzyl (B1604629) -CH₂- | Calculated shift | Observed signal |
| ¹³C NMR Chemical Shifts (ppm) | ||
| Imidazole C2 | Calculated shift | Observed signal |
| Aromatic C-O | Calculated shift | Observed signal |
Reactivity Indices and Chemical Stability Predictions
Computational chemistry provides a suite of tools to predict the reactivity and chemical stability of molecules through the calculation of various electronic descriptors, often derived from conceptual DFT. These reactivity indices help in understanding the molecule's behavior in chemical reactions, including its susceptibility to electrophilic or nucleophilic attack.
Key parameters that would be investigated for this compound include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy group, indicating these as potential sites for electrophilic attack.
Table 2: Calculated Reactivity Descriptors
| Descriptor | Significance |
|---|---|
| HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability |
| HOMO-LUMO Gap | Chemical stability and reactivity |
| Electronegativity (χ) | Tendency to attract electrons |
| Chemical Hardness (η) | Resistance to change in electron configuration |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would be invaluable for understanding its conformational flexibility and the influence of solvent on its structure and dynamics.
The bond connecting the benzyl group to the imidazole ring allows for considerable rotational freedom, leading to various possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional conformation.
Furthermore, MD simulations can explicitly model the interactions between this compound and solvent molecules, typically water. This allows for the investigation of:
Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation of hydrogen bonds between the imidazole N-H and methoxy oxygen with water molecules.
Dynamic Behavior: The simulations can track the fluctuations of bond lengths, bond angles, and dihedral angles over time, providing a dynamic picture of the molecule's flexibility in solution.
Thermodynamic Properties: Properties such as the free energy of solvation can be calculated, which is important for understanding the molecule's solubility and partitioning behavior.
While specific MD simulation studies on this compound are not prominent in the literature, the methodology has been applied to understand the behavior of other imidazole-containing systems, highlighting its potential for elucidating the dynamic properties of this compound doi.orgjapsr.in.
Structure Activity Relationship Sar and Mechanistic Biological Studies of 2 4 Methoxybenzyl 1h Imidazole Analogues
Design Principles for SAR Studies of Imidazole (B134444) Derivatives
The imidazole scaffold is a versatile and privileged structure in medicinal chemistry due to its unique physicochemical properties. researchgate.netmdpi.com It is a five-membered aromatic heterocycle with two nitrogen atoms, capable of acting as a hydrogen bond donor and acceptor. mdpi.comnih.gov SAR studies of imidazole derivatives are guided by several key principles aimed at optimizing biological activity. researchgate.net
The design process often involves systematic modifications at various positions of the imidazole ring and its substituents. The substitution pattern on the imidazole core is critical. For instance, in some series, the introduction of a methyl group on the imidazole ring has been shown to reduce antitumor activity, possibly by distorting the planarity of the structure. nih.gov Conversely, modifications at other positions, such as the C-4 position, with electron-withdrawing groups can enhance anti-inflammatory activity. researchgate.net
Influence of the 4-Methoxybenzyl Moiety on Biological Activity Profiles
The 4-methoxybenzyl group is a significant structural component that profoundly influences the biological activity of the parent molecule. This moiety consists of a benzyl (B1604629) group substituted at the para (4-position) with a methoxy (B1213986) (-OCH3) group. The presence and position of this group can dictate the potency and selectivity of the compound.
In a series of 2-substituted benzimidazole (B57391) derivatives, which are structurally related to 2-(4-methoxybenzyl)-1H-imidazole, the methoxybenzyl group was found to be important for activity. For example, a compound featuring a 3,4,5-trimethoxybenzyl group was identified as a potent inhibitor of Helicobacter pylori. nih.gov Studies on other imidazole-containing compounds have shown that the methoxy group can participate in key interactions with biological targets. For instance, in a series of imidazo[1,2-a]pyridine (B132010) derivatives, the introduction of a methoxy group was part of the design of potent inhibitors of the Nek2 kinase. nih.gov
Identification of Pharmacophoric Features and Key Binding Interactions
The pharmacophore of a drug molecule represents the key structural features directly responsible for its biological activity. For this compound analogues, the pharmacophore generally consists of the central imidazole or benzimidazole ring, the substituted benzyl moiety, and the specific spatial arrangement between them.
Key binding interactions observed for this class of compounds include:
Hydrogen Bonding: The nitrogen atoms of the imidazole ring are crucial hydrogen bond donors and acceptors. mdpi.comnih.gov The methoxy group's oxygen atom on the benzyl ring can also act as a hydrogen bond acceptor. nih.gov
Hydrophobic Interactions: The phenyl rings of both the imidazole (or benzimidazole) core and the benzyl substituent provide extensive surfaces for hydrophobic interactions with nonpolar regions of a target's binding site. conicet.gov.arresearchgate.net
π-π Stacking: The aromatic nature of the rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. nih.gov
Metal Coordination: The imidazole nitrogen can coordinate with metal ions present in the active sites of metalloenzymes. nih.gov
Studies on related compounds provide specific examples. For instance, the binding of imidazole-derived inhibitors to the enzyme CYP121 involves both hydrophobic interactions and hydrogen bonding to a water ligand of the heme iron, effectively blocking a solvent channel. conicet.gov.ar In another example, molecular docking of 2-methoxybenzamide (B150088) derivatives into the Smoothened (Smo) receptor showed that the methoxy group could form an extra hydrogen bond with Tyr394. nih.gov These interactions are critical for the molecule's affinity and specificity for its biological target.
Mechanistic Investigations at the Molecular and Cellular Level
Understanding the mechanism of action at the molecular and cellular level is crucial for drug development. For this compound and its analogues, this involves studying their interactions with enzymes, receptors, and nucleic acids.
Enzyme Inhibition Studies (e.g., Target Identification and Kinetic Analysis)
Imidazole derivatives are known to be potent inhibitors of various enzymes, a property central to their therapeutic effects. researchgate.netjopir.in The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, such as the heme iron in cytochrome P450 enzymes. conicet.gov.ar
Kinetic analysis provides quantitative measures of enzyme inhibition, such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Enzyme Inhibition by Analogues of this compound
| Analogue / Compound | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivative (Compound 28e) | Nek2 Kinase | 38 nM | nih.gov |
| 1-(4-Biphenylylmethyl)-1H-imidazole derivative (L73) | CYP121 | Not specified, but potent | conicet.gov.ar |
| 2-Phenyl benzimidazole derivative (Compound 35) | VEGFR-2 | 3.37 µM | nih.gov |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (Compound 129) | Nitric Oxide Production | 0.86 µM | nih.gov |
This table is interactive and can be sorted by column.
These studies show that structural modifications, such as changing the substituents on the imidazole and phenyl rings, can significantly alter the inhibitory potency and selectivity against different enzymes. nih.govnih.gov
Receptor Binding Assays and Signaling Pathway Modulation
Analogues of this compound have been shown to interact with various receptors, modulating their activity and downstream signaling pathways. Receptor binding assays are used to determine the affinity of a compound for a specific receptor.
For example, certain 4-substituted imidazole derivatives are potent and selective agonists for α2-adrenoceptors. nih.gov Other series of 2,4-diphenyl-1H-imidazole analogues have been identified as potent agonists of the human cannabinoid 2 (CB2) receptor. nih.gov Furthermore, 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators of the GABA-A receptor, binding at the α1/γ2 interface. acs.org
Modulation of these receptors can have significant physiological effects. For instance, activation of the Hedgehog (Hh) signaling pathway is linked to several cancers. nih.gov Some benzimidazole derivatives have been shown to inhibit this pathway by blocking the Smoothened (Smo) receptor, leading to potential antitumor effects. nih.gov
Table 2: Receptor Binding and Activity of Imidazole Analogues
| Analogue / Compound | Target Receptor | Activity | Reference |
|---|---|---|---|
| 4-[1-(1-Naphthyl)ethyl]-1H-imidazole | α2-Adrenoceptor | Agonist | nih.gov |
| 2,4-Diphenyl-1H-imidazole analogues | Cannabinoid Receptor 2 (CB2) | Agonist | nih.gov |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (Compound 9) | GABA-A Receptor | Positive Allosteric Modulator | acs.org |
| 2-Methoxybenzamide derivative (Compound 21) | Smoothened (Smo) Receptor | Antagonist (IC₅₀ = 0.03 µM) | nih.gov |
This table is interactive and can be sorted by column.
Interactions with Nucleic Acids and Proteins (e.g., DNA replication interference)
The planar aromatic structure of benzimidazole derivatives allows them to interact with nucleic acids, primarily by intercalating between base pairs or binding to the minor groove of the DNA helix. researchgate.net These interactions can interfere with crucial cellular processes like DNA replication and transcription, forming the basis of their anticancer and antimicrobial activities. researchgate.nettandfonline.com
Studies have shown that benzimidazole derivatives can bind to the minor groove of B-form DNA, particularly at A/T-rich regions. nih.gov The binding affinity and mode can be influenced by the substituents on the benzimidazole core. For example, conjugating a benzyl vanillin (B372448) moiety to a benzimidazole structure was shown to improve DNA binding through hydrophobic interactions in the minor groove. researchgate.net The intrinsic binding constant for one such compound with DNA was determined to be 6.86 µM/bp. researchgate.net This interaction can lead to DNA fragmentation and induce apoptosis in cancer cells. researchgate.net
Besides DNA, these compounds also interact with proteins. researchgate.net A notable example is the interaction with serum albumins, which are major transport proteins in the blood. nih.govnih.gov The binding of a drug to serum albumin affects its distribution, metabolism, and excretion. Studies on the interaction of a benzimidazole derivative with bovine serum albumin (BSA) indicated a static quenching mechanism, suggesting the formation of a stable ground-state complex. nih.govnih.gov
Cellular Pathway Modulation (e.g., apoptosis, tubulin polymerization)
The biological activity of this compound analogues is often linked to their ability to modulate critical cellular pathways, with a significant focus on the disruption of microtubule dynamics through the inhibition of tubulin polymerization.
Research into 2-aryl-4-benzoyl-imidazoles (ABI-I), which are structurally related to this compound, has identified them as potent antiproliferative agents that target the colchicine (B1669291) binding site in tubulin. nih.gov The design of these compounds involved the use of an imidazole moiety as a biomimetic substitute for the central thiazole (B1198619) ring found in other tubulin inhibitors. nih.gov This strategic replacement has led to compounds with comparable in vitro and in vivo potency to established tubulin-targeting agents but with the added advantage of potentially circumventing P-glycoprotein (Pgp)-mediated multidrug resistance. nih.gov
Table 1: Modulation of Tubulin Polymerization by Imidazole and Benzimidazole Analogues
| Compound Class | Specific Analogue/Group | Target Site | Observed Effect | Reference |
|---|---|---|---|---|
| 2-Aryl-4-benzoyl-imidazoles (ABI-I) | Not specified | Colchicine binding site on tubulin | Potent antiproliferative agents; inhibit tubulin polymerization. | nih.gov |
| 1H-Benzimidazol-2-yl hydrazones | N'-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides | Colchicine binding site on tubulin | Elongate nucleation phase and slow tubulin polymerization, comparable to nocodazole. | nih.gov |
Investigation of Antimicrobial Action Mechanisms (e.g., cell wall/membrane disruption)
The antimicrobial properties of imidazole derivatives are attributed to several mechanisms of action. A primary mechanism involves the disruption of microbial cell integrity. nih.gov Studies have indicated that imidazole derivatives can interfere with the synthesis of the bacterial cell wall and lead to the disruption of the cell membrane. nih.gov The variation in activity against Gram-positive and Gram-negative bacteria may be explained by the structural differences in their respective cell walls, which affects the permeability of the compounds. nih.gov
Beyond direct action on the cell envelope, some imidazole analogues are believed to exert their effects by interfering with essential intracellular processes. One such mechanism is the inhibition of bacterial DNA replication. nih.gov For instance, certain nitroimidazole compounds have been shown to bind to DNA through intercalation, a process driven by π-π stacking interactions, hydrogen bonding, and electrostatic attractions, which ultimately disrupts the DNA structure and function. researchgate.net
Table 2: Proposed Antimicrobial Mechanisms of Imidazole Derivatives
| Mechanism of Action | Description | Affected Microorganisms | Reference |
|---|---|---|---|
| Cell Wall Synthesis Inhibition | Interferes with the formation of the protective peptidoglycan layer. | Bacteria | nih.gov |
| Cell Membrane Disruption | Compromises the integrity of the cellular membrane, leading to leakage of cytoplasmic contents. | Bacteria | nih.gov |
| DNA Replication Interference | Binds to bacterial DNA, often via intercalation, preventing replication and transcription. | Bacteria | nih.govresearchgate.net |
Comparative SAR with Related Imidazole and Benzimidazole Systems
The structure-activity relationships (SAR) of this compound analogues are best understood by comparing them with related imidazole and benzimidazole scaffolds. These comparisons reveal key structural features that govern their biological activity.
A significant finding in the SAR of fused imidazole derivatives is the positive influence of a methoxyphenyl group at the 2-position of the imidazole ring. nih.gov For example, in a series of naphthimidazoles evaluated for anti-inflammatory activity, analogues with a 4-methoxyphenyl (B3050149) substitution at C2 showed superior activity compared to those with chloro- or hydroxy-substituted phenyl moieties. nih.gov This highlights the potential importance of the 4-methoxybenzyl group in the target compound for its biological profile.
In the context of anticancer activity, the imidazole ring itself has been used as a successful "biomimetic replacement" for a thiazole ring in the design of tubulin polymerization inhibitors. nih.gov This indicates that the imidazole core is a crucial pharmacophore for this activity. Further SAR studies on 2-aryl-4-benzoyl-imidazoles revealed that antiproliferative activity was highly sensitive to even minor structural changes on the ligand. nih.gov
For benzimidazole systems, substitutions on the benzimidazole nucleus are critical. For instance, in a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, a methyl group at the 6-position of the benzimidazole scaffold was found to orient the molecule favorably within its allosteric recognition site on the GABAA receptor, whereas a methyl group at the 5-position created a steric hindrance that abolished the interaction. acs.org The introduction of hydroxy and methoxy phenyl moieties in 1H-benzimidazol-2-yl hydrazones has also been identified as a beneficial structural modification for enhancing their activity. nih.gov
Furthermore, the nature of the substituent at the N1 position of the imidazole ring can have a major effect on biological activity, as seen in studies of 4(5)-aryl-2-amino-1H-imidazoles as biofilm inhibitors. scilit.com Comparative studies on N-heteroarylated 1H-(benz)imidazoles showed that derivatives with bulky, aromatic substituents like N-thianthrenyl- and N-dibenzothienyl were particularly effective against Staphylococcus aureus. researchgate.net
Table 3: Comparative Structure-Activity Relationships of Imidazole and Benzimidazole Systems
| Compound System | Key Structural Feature | Influence on Activity | Target/Activity | Reference |
|---|---|---|---|---|
| Naphthimidazoles (Fused Imidazole) | 4-methoxyphenyl group at C2 | Favorable for activity | Anti-inflammatory | nih.gov |
| Naphthimidazoles (Fused Imidazole) | Chloro- or hydroxy-phenyl group at C2 | Reduced activity | Anti-inflammatory | nih.gov |
| 2-Aryl-4-benzoyl-imidazoles (ABI-I) | Imidazole core | Serves as a biomimetic replacement for a thiazole ring | Tubulin Polymerization Inhibition | nih.gov |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | Methyl group at C6 of benzimidazole | Enhances interaction with receptor | GABAA Receptor Modulation | acs.org |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | Methyl group at C5 of benzimidazole | Abolishes interaction due to steric hindrance | GABAA Receptor Modulation | acs.org |
| 1H-Benzimidazol-2-yl hydrazones | Hydroxy/methoxy phenyl moieties | Beneficial for activity | Anthelmintic, Antioxidant | nih.gov |
| N-heteroarylated 1H-imidazoles | N-thianthrenyl or N-dibenzothienyl group | High activity against S. aureus | Antibacterial | researchgate.net |
Applications in Chemical Biology and Materials Science
Development as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems, making them crucial tools in drug discovery and chemical biology. rjpbr.com Imidazole (B134444) derivatives are well-suited for this role due to their prevalence in biological systems, such as in the amino acid histidine, which plays a key part in many enzymatic processes. nih.gov
Derivatives of 2-(4-Methoxybenzyl)-1H-imidazole, particularly those that are part of a larger benzimidazole (B57391) structure, have been developed as fluorescent sensors. For instance, a novel fluorescent sensor, 4-(1H-benzimidazol-2-yl)-2-methoxyphenol, has demonstrated high sensitivity and a rapid response to the cyanide ion (CN⁻). researchgate.net This capability is significant as cyanide is a potent and rapidly acting poison. researchgate.net The sensor operates through a hydrogen-bonding mechanism and exhibits a distinct fluorescence enhancement upon binding with cyanide, allowing for its detection at very low concentrations. researchgate.net
Research Highlight: Fluorescent Cyanide Sensor
A study on a 4-(1H-benzimidazol-2-yl)-2-methoxyphenol derivative revealed the following key findings for cyanide detection in a DMSO solution:
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1.8 x 10⁻⁶ M | researchgate.net |
| Association Constant (Ka) | 2.5 (± 0.26) x 10⁶ M⁻¹ | researchgate.net |
| Binding Stoichiometry (Sensor:CN⁻) | 1:1 | researchgate.net |
This data underscores the potential of such imidazole-based compounds as highly effective and selective chemical probes for detecting biologically and environmentally relevant anions.
Role in Catalysis and Coordination Chemistry (e.g., Ligand Design for Metal Ions)
The imidazole nucleus is a fundamental component in the active sites of numerous enzymes, where it participates in acid-base and nucleophilic catalysis. nih.gov This natural catalytic activity has inspired the use of synthetic imidazole derivatives in chemical catalysis and coordination chemistry. The nitrogen atoms in the imidazole ring can act as ligands, binding to metal ions to form coordination complexes. These complexes can, in turn, function as catalysts for various chemical transformations.
For example, copper-catalyzed reactions are widely used in organic synthesis. The synthesis of a related compound, 2-(benzyloxy)-4,5-diphenyl-1H-imidazole, was achieved using a copper(II) chloride catalyst. biolmolchem.com This highlights the compatibility of the imidazole scaffold with metal-catalyzed reaction conditions. While direct studies on this compound as a catalyst or ligand are not extensively detailed in the provided context, the general behavior of imidazoles suggests its potential for such applications. Its structural features allow it to coordinate with metal ions, making it a candidate for the design of new ligands and catalysts for synthetic chemistry.
Advanced Materials Science Applications (e.g., Optically Switchable Materials, Corrosion Inhibition)
The application of imidazole derivatives extends into the realm of materials science. The unique electronic and structural properties of the imidazole ring make it a valuable building block for functional materials. Although specific research on this compound in optically switchable materials was not found, the broader class of imidazole-containing compounds is explored for such purposes.
In the area of corrosion inhibition, imidazole derivatives have shown significant promise. Their ability to form a protective film on metal surfaces can prevent or slow down the corrosion process. This is often achieved through the coordination of the imidazole nitrogen atoms with the metal surface. While direct evidence for this compound as a corrosion inhibitor is not detailed, its structural similarity to other known imidazole-based inhibitors suggests its potential in this application.
Agricultural Chemistry Applications (e.g., Agrochemical Development)
Imidazole compounds are a well-established class of agrochemicals, with many derivatives exhibiting potent antifungal, herbicidal, and insecticidal properties. acs.org The imidazole core is a key feature in several commercial fungicides. The development of new agrochemicals often involves the synthesis and screening of libraries of compounds containing privileged scaffolds like imidazole.
The synthesis of various 2,4-disubstituted-1H-imidazoles has been optimized for large-scale production, indicating the commercial interest in this class of compounds for applications including agrochemicals. acs.org While specific studies focusing on the agrochemical properties of this compound are not available in the provided search results, its structural class is highly relevant to the field of agrochemical research and development.
Future Research Directions and Translational Opportunities
Innovation in Synthetic Methodologies and Scalable Production of Imidazole (B134444) Derivatives
The development of efficient, sustainable, and scalable synthetic routes is paramount for the widespread study and eventual commercialization of imidazole derivatives like 2-(4-Methoxybenzyl)-1H-imidazole. Traditional methods for imidazole synthesis, such as the Debus-Radziszewski reaction, often face limitations like harsh reaction conditions, low yields, and the use of hazardous solvents. biomedpharmajournal.orgnih.gov Consequently, modern research is heavily focused on overcoming these challenges.
Green Chemistry and Novel Catalysis: A significant trend is the adoption of green chemistry principles. nih.gov This includes the use of environmentally benign solvents like water or ethanol, and in some cases, solvent-free reaction conditions. benthamdirect.com Bio-catalysts, such as lemon juice, have been reported for the effective one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering benefits like low cost, biodegradability, and simple work-up procedures. nih.gov Similarly, heterogeneous catalysts, including zeolites and various nanoparticles like chromium(III) oxide (Cr₂O₃), are being employed to facilitate cleaner reactions with high yields and easy catalyst recovery. jchemrev.comrsc.org
Energy-Efficient Synthesis: Microwave irradiation and ultrasonic-assisted synthesis are emerging as powerful tools to accelerate reaction times, often from hours to minutes, and improve yields. rsc.orgnih.gov These techniques provide uniform heating and enhanced mass transfer, leading to more efficient chemical transformations. For instance, ultrasound has been successfully used in the Debus–Radziszewski imidazole synthesis and in reactions catalyzed by ionic liquids or other novel catalysts. nih.gov
Future innovations will likely focus on combining these approaches, for example, by developing scalable, continuous-flow reactors that utilize green catalysts and energy-efficient activation methods to produce a wide array of imidazole derivatives on demand.
Integration of Advanced Computational and Experimental Techniques for Comprehensive Characterization
A synergistic approach combining computational modeling and experimental analysis is essential for a deep understanding of the structure-property relationships of imidazole derivatives. This integrated strategy accelerates the characterization process and provides insights that are often unattainable through experimentation alone.
Computational Characterization:
Density Functional Theory (DFT): DFT calculations are widely used to predict the molecular geometry, vibrational frequencies (IR and Raman), and electronic properties (such as HOMO-LUMO energy gaps) of imidazole compounds. biomedpharmajournal.orgijsrtjournal.comrsc.org These theoretical predictions can be correlated with experimental data to confirm structures and understand molecular stability and reactivity. rsc.org For instance, DFT has been used to study the conformational behavior of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole. rsc.org
Molecular Docking: This computational technique predicts the preferred binding orientation of a molecule to a biological target, such as an enzyme or receptor. nih.govnih.gov It is instrumental in elucidating potential mechanisms of action and guiding the design of more potent inhibitors. nih.govontosight.ai Docking studies have been performed on numerous imidazole derivatives to understand their interactions with targets like lanosterol (B1674476) 14α-demethylase (an antifungal target) and various protein kinases. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of the binding interactions predicted by molecular docking. ijsrtjournal.com
Experimental Characterization:
Spectroscopic Methods: A suite of spectroscopic techniques is indispensable for structural elucidation. Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the identity and purity of newly synthesized imidazole derivatives. nih.govnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, including precise bond lengths and angles. benthamdirect.commdpi.comnih.gov This technique is the gold standard for validating molecular structures and understanding intermolecular interactions in the solid state. chemijournal.com The crystal structures of numerous imidazole derivatives have been determined, providing crucial data for validating computational models. benthamdirect.commdpi.comnih.govacs.org
The integration of these techniques allows for a comprehensive characterization, from electronic structure to biological interactions, which is critical for the rational design of new and improved imidazole-based molecules.
Exploration of Novel Biological Targets and Mechanistic Pathways for Imidazole Scaffold
The imidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, a property attributed to its electronic characteristics and its capacity to act as both a hydrogen bond donor and acceptor. nih.govbenthamdirect.com While this compound itself may not have a defined biological role, its core structure is present in numerous compounds with significant therapeutic potential, pointing to diverse avenues for future investigation.
Current and Emerging Therapeutic Areas:
Anticancer: Imidazole derivatives are being extensively investigated as anticancer agents. nih.govjchemrev.comijsrtjournal.com They have been shown to target various components of cancer signaling pathways, including protein kinases like Epidermal Growth Factor Receptor (EGFR), B-Raf, and p38 MAP kinase. nih.govresearchgate.netmdpi.com Other mechanisms include the inhibition of enzymes crucial for cell division, such as topoisomerase, and the disruption of DNA integrity. nih.govacs.org
Antimicrobial: The imidazole ring is a key feature of many antifungal drugs (e.g., ketoconazole, clotrimazole) that inhibit ergosterol (B1671047) synthesis. numberanalytics.com Research continues into novel imidazole-based compounds to combat drug-resistant fungal and bacterial strains. mdpi.comnih.govresearchgate.net Potential targets include enzymes like L-glutamine:D-fructose-6-phosphate amidotransferase, which is involved in the hexosamine metabolism pathway. mdpi.com
Anti-inflammatory: Imidazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govresearchgate.net
Other Targets: The versatility of the imidazole scaffold allows it to target a broad spectrum of other proteins, leading to applications as antiviral, antihypertensive, antidiabetic, and anticonvulsant agents. jchemrev.comnih.gov
Mechanistic Insights: The imidazole ring's two nitrogen atoms allow it to engage in multiple types of interactions, including hydrogen bonding, and coordination with metal ions present in enzyme active sites. benthamdirect.com Future research will focus on elucidating the precise molecular mechanisms by which these compounds modulate their targets. This involves identifying key binding interactions and understanding how structural modifications affect these interactions to achieve desired biological outcomes. The exploration of novel targets will likely involve screening imidazole libraries against new proteins implicated in disease and using chemoproteomics to identify previously unknown binding partners.
Rational Design of New Imidazole-Based Chemical Tools with Enhanced Selectivity and Potency
Rational drug design aims to create molecules with improved efficacy and reduced side effects by systematically modifying a chemical scaffold based on an understanding of its structure-activity relationships (SAR). numberanalytics.com This approach is crucial for transforming a promising lead compound into a viable drug candidate.
Structure-Activity Relationship (SAR) Studies: SAR studies investigate how altering the chemical structure of a compound affects its biological activity. nih.govnih.govresearchgate.net For imidazole derivatives, this involves systematically changing the substituents at various positions on the imidazole ring and any appended groups (like the 4-methoxybenzyl group). For example, SAR studies on (arylalkyl)imidazole anticonvulsants have shown that the alkylimidazole portion is the key pharmacophore, while the lipophilic aryl group primarily influences blood-brain barrier penetration. nih.gov Understanding these relationships allows chemists to fine-tune properties like potency, selectivity, and pharmacokinetic profiles.
Enhancing Selectivity and Potency: A primary goal of rational design is to increase a molecule's selectivity for its intended target over other proteins, which helps to minimize off-target side effects. This can be achieved by designing compounds that exploit subtle differences in the active sites of related proteins. Potency can be enhanced by optimizing the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the drug and its target. For instance, studies on imidazole-based EGFR inhibitors have identified specific derivatives with nanomolar potency against both wild-type and mutant forms of the enzyme. nih.gov
Development of Chemical Probes: Imidazole derivatives can also be designed as chemical probes to study biological processes. Fluorescent probes based on the imidazole scaffold have been developed for the specific detection of biologically important species like hypochlorous acid (HClO) and bisulfite (HSO₃⁻) in living cells. rsc.orgrsc.org These tools are invaluable for understanding cellular pathways and can aid in diagnostics.
Future efforts in this area will continue to leverage detailed structural information from X-ray crystallography and computational modeling to guide the design of next-generation imidazole-based therapeutics and chemical probes with precisely tailored properties.
Application of Artificial Intelligence and Machine Learning in Imidazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. mdpi.comijettjournal.orgnih.gov These powerful computational tools are being increasingly applied to the discovery and development of imidazole-based compounds.
Accelerating Discovery and Optimization:
Virtual Screening and Hit Identification: AI/ML models can be trained on large datasets of known active and inactive compounds to screen vast virtual libraries of molecules, numbering in the billions. researchgate.net This allows for the rapid identification of novel imidazole-containing scaffolds that are predicted to be active against a specific biological target.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for desired properties, such as high binding affinity to a target and favorable drug-like characteristics. researchgate.netarxiv.org This opens up new possibilities for exploring chemical space around the imidazole scaffold.
ADMET Prediction: A critical hurdle in drug development is ensuring that a compound has suitable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models, such as the ADMET-AI platform, can now predict these properties with increasing accuracy, allowing researchers to prioritize compounds with a higher probability of success in clinical trials and to filter out problematic candidates early in the discovery process. arxiv.orgnih.govstanford.edunih.gov
Interpretable and Automated Models: The development of more interpretable AI models helps researchers understand why a particular compound is predicted to be active or toxic, providing valuable insights for further design iterations. arxiv.org Furthermore, the rise of Automated Machine Learning (AutoML) platforms like Auto-ADMET aims to make these sophisticated tools more accessible to chemists and pharmacologists who may not be experts in AI, by automating the process of building tailored predictive models for specific chemical datasets. arxiv.org
The continued development and application of AI and ML will undoubtedly accelerate the identification and optimization of new imidazole-based therapeutics, including derivatives of this compound, leading to the faster development of safer and more effective medicines.
Q & A
Q. Key Optimization Parameters :
- Solvent choice (DMF for polar intermediates, DCM for non-polar steps).
- Catalyst selection (e.g., Cu(I) for oxidative coupling).
- Reaction time (typically 6–24 hours for MCRs).
Basic: Which analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- Spectroscopy :
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/O percentages (e.g., ±0.3% tolerance) .
- Melting Point : Assess crystallinity and batch consistency (e.g., sharp MPs indicate high purity) .
Advanced: How can computational docking studies predict the biological activity of derivatives?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions between this compound derivatives and target proteins (e.g., Plasmodium falciparum enzymes).
- Procedure :
Prepare ligand (derivative) and receptor (target protein) files.
Define active site residues (e.g., catalytic triad in acetylcholinesterase).
Run docking simulations and analyze binding poses (e.g., π-π stacking with aromatic residues) .
- Validation : Compare docking scores (e.g., ΔG values) with experimental IC₅₀ data to refine predictive models .
Advanced: How do substituent variations influence structure-activity relationships (SAR) in antimalarial applications?
Methodological Answer:
- Case Study : 2-(3,5-Dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole (from ) showed potent antiplasmodial activity (IC₅₀ < 1 µM).
- Key SAR Insights :
- Electron-Donating Groups (e.g., methoxy) : Enhance solubility and target binding via H-bonding.
- Aromatic Bulk : Bis(4-methoxyphenyl) groups improve hydrophobic interactions with parasite enzymes.
- Experimental Design :
- Synthesize derivatives with halogen (Cl, Br) or electron-withdrawing groups (NO₂) to test resistance profiles.
- Use in vitro assays (e.g., SYBR Green I for parasite growth inhibition) .
Advanced: What strategies resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer:
- Root Causes :
- Purity discrepancies (e.g., unreacted intermediates in crude products).
- Assay variability (e.g., cell line sensitivity differences).
- Resolution Workflow :
Advanced: How does X-ray crystallography elucidate molecular conformations and interactions?
Methodological Answer:
- Case Study : The crystal structure of 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol () revealed:
- Torsional Angles : Methoxybenzyl groups adopt a planar conformation (dihedral angle < 10°), favoring π-stacking.
- Hydrogen Bonding : O-H···N interactions stabilize the crystal lattice (distance ~2.8 Å).
- Methodology :
- Data Collection : Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL-97 for structure solution (R factor < 0.06) .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Challenges :
- Racemization during purification (e.g., column chromatography).
- Side reactions in large-scale MCRs (e.g., dimerization).
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
